Butyl 3-aminobenzoate
Overview
Description
Butyl 3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates. It is characterized by the presence of a butyl ester group attached to the 3-position of the benzoic acid ring, with an amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Butyl 3-aminobenzoate, also known as Butamben, is primarily a local anesthetic . Its primary targets are the voltage-gated calcium channels in dorsal root ganglion neurons . These neurons play a crucial role in transmitting sensory information from peripheral tissues towards the brain.
Mode of Action
Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . The modification in these channels is thought to cause a disturbance of the channel kinetics acceleration . It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of voltage-gated calcium channels, sodium channels, and potassium currents . This interference can disrupt various biochemical pathways that rely on these channels for signal transmission.
Pharmacokinetics
It is known that due to its very low water solubility, butamben is considered to be suitable only for topical anesthesia . The FDA removed all parenteral butamben products from the market, possibly due to the poor solubility of this drug .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By inhibiting the function of voltage-gated calcium channels, sodium channels, and potassium currents, it prevents the transmission of nerve impulses, leading to a loss of sensation in the applied area .
Biochemical Analysis
Biochemical Properties
Butyl 3-aminobenzoate interacts with various biomolecules in biochemical reactions. It is known to act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Cellular Effects
In cellular processes, this compound has been found to selectively affect the inactivation of fast sodium currents in cultured rat sensory neurons . This dramatically increases the firing threshold, and in part of the sensory neurons, it blocks the action potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Temporal Effects in Laboratory Settings
It is known that the compound slowly hydrolyzes when boiled with water .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants, playing a crucial role in this metabolic pathway . In addition to folate metabolism, this compound was identified as a coenzyme Q precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The general reaction scheme is as follows: [ \text{3-Aminobenzoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols and other reduced derivatives.
Substitution: Various substituted aminobenzoates.
Scientific Research Applications
Butyl 3-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use as a local anesthetic and in drug delivery systems.
Industry: this compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzocaine: Another aminobenzoate used as a local anesthetic.
Procaine: A related compound with similar anesthetic properties.
Tetracaine: Known for its potent local anesthetic effects.
Uniqueness: Butyl 3-aminobenzoate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in various applications.
Biological Activity
Butyl 3-aminobenzoate, also known by its chemical formula CHNO and CID 15914845, is an organic compound with various biological activities that have been explored in scientific research. This article reviews its biological properties, including analgesic, anti-inflammatory, and gastroprotective effects, along with relevant case studies and experimental findings.
- Chemical Name : this compound
- Molecular Formula : CHNO
- CAS Number : 102-51-6
- Molecular Weight : 193.25 g/mol
1. Analgesic and Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant analgesic and anti-inflammatory properties. A study focused on the synthesis of novel derivatives indicated that certain modifications to the butyl chain enhanced its efficacy as an analgesic agent. The compound was evaluated alongside established drugs like diclofenac sodium, showing comparable or superior activity in reducing pain and inflammation in experimental models .
Table 1: Comparative Analgesic Activity of this compound Derivatives
2. Gastroprotective Effects
This compound has been investigated for its gastroprotective effects, particularly in the context of gastric mucosal lesions induced by ethanol. In a controlled study, rats treated with this compound showed a significant reduction in gastric lesions compared to untreated controls. The mechanism of action was linked to increased mucus secretion, enhanced antioxidant activity (notably superoxide dismutase levels), and reduced oxidative stress markers such as malondialdehyde (MDA) .
Table 2: Effects of this compound on Gastric Mucosal Protection
Parameter | Control Group | Treatment Group (20 mg/kg) |
---|---|---|
Gastric Lesion Score | High | Low |
MDA Level (µmol/g tissue) | Elevated | Significantly Reduced |
Mucus Secretion (mg/g tissue) | Low | High |
SOD Activity (U/mg protein) | Low | Elevated |
Case Study 1: Dry Socket Treatment
A systematic review explored the efficacy of a combination treatment involving butyl para-aminobenzoate and iodoform for managing dry socket post-dental extraction. The study highlighted that patients receiving this combination experienced faster pain relief compared to those receiving standard treatments like zinc oxide eugenol (ZOE). The average time for pain reduction was significantly shorter in the butyl para-aminobenzoate group, suggesting its potential as an effective analgesic in dental applications .
Case Study 2: Toxicological Assessment
The NIOSH Occupational Exposure Banding process assessed this compound for potential health effects across various endpoints including skin sensitization and acute toxicity. The findings indicated a low risk profile for occupational exposure, categorizing it within a safer exposure band based on available toxicological data .
Properties
IUPAC Name |
butyl 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJXIVZCGTINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579460 | |
Record name | Butyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-03-1 | |
Record name | Butyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating Butyl 3-aminobenzoate into Polyaniline affect the resulting copolymer's conductivity?
A1: Research indicates that incorporating this compound into Polyaniline through copolymerization can influence the electrical conductivity of the resulting material. [, ] The study by Bhavani et al. [] observed that copolymers synthesized with this compound displayed lower conductivity compared to copolymers using Ethyl 3-aminobenzoate. This suggests that the size and structure of the alkyl substituent in the aminobenzoate comonomer can impact the charge transport properties within the copolymer.
Q2: What characterization techniques were employed to study the copolymers incorporating this compound?
A2: The researchers utilized a variety of techniques to characterize the copolymers containing this compound. These include: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.